molecular formula C31H25ClN2OS2 B11519298 1-[3'-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

1-[3'-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

Cat. No.: B11519298
M. Wt: 541.1 g/mol
InChI Key: LKMFJVFVPMEOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3’-(3-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spiro structure, which includes a benzothiophene and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-(3-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and thiadiazole precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-[3’-(3-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with modified functional groups.

Scientific Research Applications

1-[3’-(3-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-[3’-(3-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one:

    Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol: Another compound with a similar core structure but different substituents.

Uniqueness

1-[3’-(3-CHLOROPHENYL)-3,3-BIS(4-METHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C31H25ClN2OS2

Molecular Weight

541.1 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)-3',3'-bis(4-methylphenyl)spiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone

InChI

InChI=1S/C31H25ClN2OS2/c1-20-11-15-23(16-12-20)30(24-17-13-21(2)14-18-24)27-9-4-5-10-28(27)31(37-30)34(33-29(36-31)22(3)35)26-8-6-7-25(32)19-26/h4-19H,1-3H3

InChI Key

LKMFJVFVPMEOQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=CC(=CC=C5)Cl)C6=CC=C(C=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.